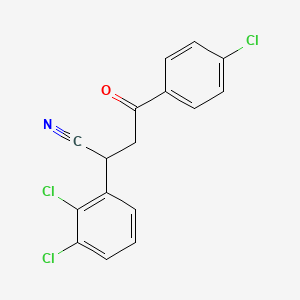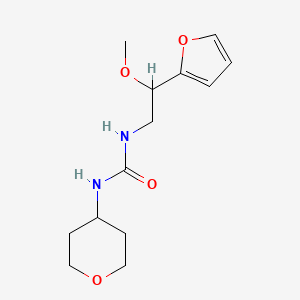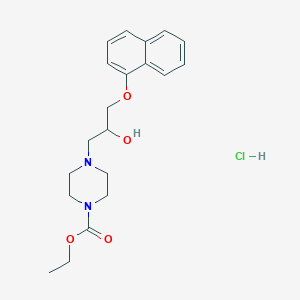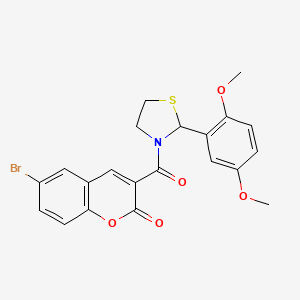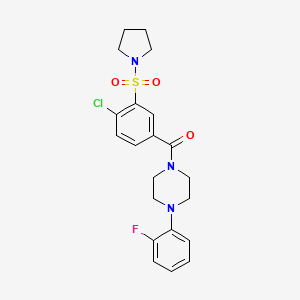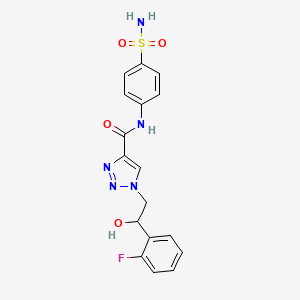
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound , 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide, is a complex molecule that likely exhibits biological activity due to the presence of several pharmacophoric elements such as the fluorophenyl group, the triazole ring, and the sulfamoylphenyl moiety. These structural features are reminiscent of those found in various compounds with anticancer properties, as well as those that can interact with metal ions to form complexes, which could be relevant in the context of enzyme inhibition or interaction with biological macromolecules.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, starting with the formation of the core heterocyclic structure followed by functional group modifications. For instance, the synthesis of related indazole carboxamide derivatives involves condensation reactions, amination, and cyclization steps . The synthesis of triazole derivatives often includes the use of azide-alkyne cycloaddition reactions or the condensation of azoles with carboxylic acids or their derivatives . The specific synthesis route for the compound is not detailed in the provided papers, but it would likely involve similar strategies, possibly including a Fries rearrangement for introducing the fluorophenyl group, as seen in the synthesis of related benzamide derivatives .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, including the triazole and phenyl rings, which can influence the molecule's binding affinity and selectivity towards biological targets. The fluorine atom and the sulfamoyl group are both electron-withdrawing, which can affect the electronic distribution within the molecule and potentially enhance interactions with biological targets through hydrogen bonding or dipole interactions .
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For example, the Fries rearrangement is a notable reaction for the synthesis of amides with fluorophenyl groups . Additionally, the triazole ring can participate in click chemistry reactions, which are often used to create diverse libraries of compounds for biological screening . The sulfamoyl group could also be involved in reactions typical for sulfonamides, such as substitution or elimination reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the fluorophenyl group can increase the compound's lipophilicity, potentially improving cell membrane permeability . The triazole ring contributes to the molecule's stability and can act as a hydrogen bond acceptor . The sulfamoyl group increases the compound's polarity and can enhance water solubility, which is important for biological applications . The crystal structure analysis of related compounds has shown that they can crystallize in various space groups, with specific molecular conformations influenced by intermolecular interactions .
属性
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O4S/c18-14-4-2-1-3-13(14)16(24)10-23-9-15(21-22-23)17(25)20-11-5-7-12(8-6-11)28(19,26)27/h1-9,16,24H,10H2,(H,20,25)(H2,19,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWAQZPELACDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B3001354.png)
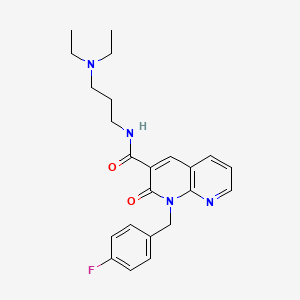
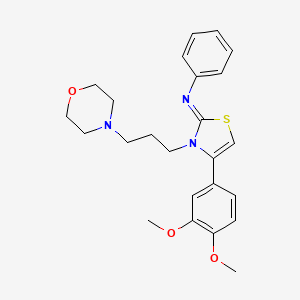

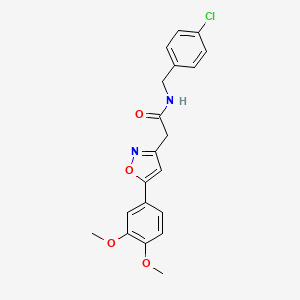
![2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3001365.png)
